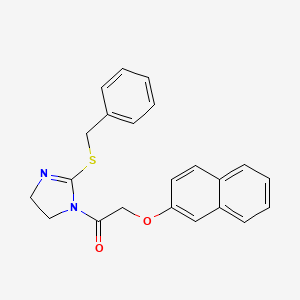
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound. It is characterized by the presence of an imidazole ring, a naphthalene moiety, and a thioether group. These functional groups impart unique chemical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes: Typically, the synthesis involves multi-step organic reactions starting from readily available precursorsReaction Conditions: The reactions are often carried out under an inert atmosphere to prevent oxidation of sensitive intermediates, using solvents like dichloromethane or toluene. Industrial Production: Industrial methods scale up the synthetic route with optimizations for yield and purity, employing continuous flow reactors and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, substitution, and addition. Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ lithium aluminum hydride or sodium borohydride. Substitution reactions typically occur in the presence of catalysts such as palladium on carbon or copper iodide. Major Products: Depending on the reaction conditions, major products can include sulfoxides, sulfones, and naphthalene derivatives, each retaining parts of the original structure.
Scientific Research Applications
Chemistry: In chemical research, it serves as a precursor or intermediate for synthesizing more complex molecules. BiologyMedicine: It may be investigated for pharmaceutical properties, including potential anti-inflammatory or anticancer activity. Industry: The compound could be used in materials science for developing novel polymers or as a specialized reagent in synthetic chemistry.
Mechanism of Action
The mechanism by which 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone exerts its effects often involves its interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can inhibit or activate biological pathways, potentially through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, its combination of an imidazole ring, naphthalene moiety, and thioether group is quite distinctive. Similar Compounds: Other compounds might include those with similar rings or functional groups, such as benzimidazole derivatives, naphthalene sulfonates, and thioethers. Each of these, however, lacks the exact combination of groups found in 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone, making it unique in its applications and properties.
That should give you a comprehensive overview of the compound. Want to dive deeper into any specific area?
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(15-26-20-11-10-18-8-4-5-9-19(18)14-20)24-13-12-23-22(24)27-16-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQCSWXWAAITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
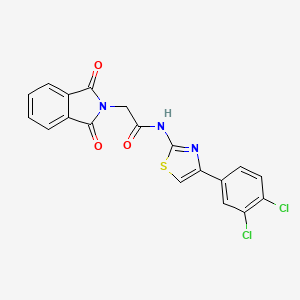
![(2E)-N-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2850759.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate](/img/structure/B2850760.png)
![1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2850761.png)
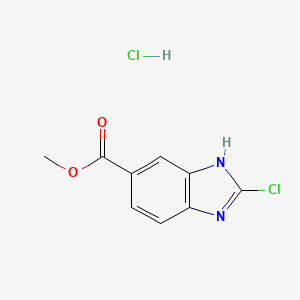
![N-[cyano(thiophen-3-yl)methyl]-4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B2850764.png)
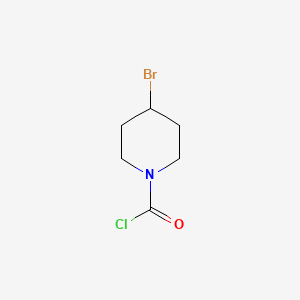
![N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide](/img/structure/B2850769.png)
![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)
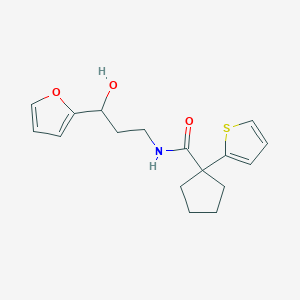
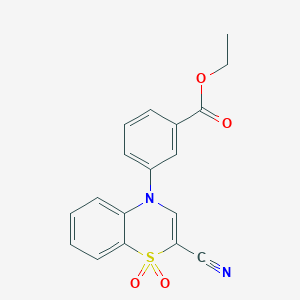
![1-(3-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850776.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2850777.png)
![6,7-dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2850778.png)
